molecular formula C23H29N3O4 B12479907 Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B12479907
M. Wt: 411.5 g/mol
InChI Key: ZUDGOSNYYZOTKL-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate is a complex organic compound with a variety of applications in scientific research. It is characterized by the presence of a piperazine ring, a benzoate ester, and a phenoxyacetyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced by alkylation of the piperazine ring using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced by reacting 2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Final Coupling Reaction: The final compound is obtained by coupling the piperazine derivative with the phenoxyacetyl benzoate ester under mild conditions using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenoxyacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or phenoxyacetyl derivatives.

Scientific Research Applications

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-ethylpiperazin-1-yl)benzoate
  • 4-[(4-ethylpiperazin-1-yl)methyl]aniline
  • 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine

Uniqueness

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C23H29N3O4/c1-4-25-11-13-26(14-12-25)20-10-9-18(23(28)29-3)15-19(20)24-22(27)16-30-21-8-6-5-7-17(21)2/h5-10,15H,4,11-14,16H2,1-3H3,(H,24,27)

InChI Key

ZUDGOSNYYZOTKL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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